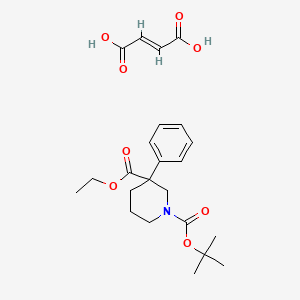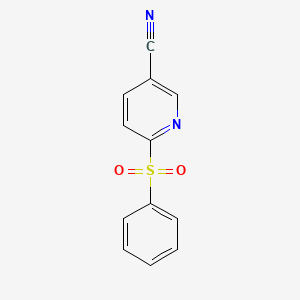
2-Phenylsulphonylpyridine-5-carbonitrile
説明
2-Phenylsulphonylpyridine-5-carbonitrile is a chemical compound with the molecular formula C12H8N2O2S . It has a molecular weight of 244.27 .
Molecular Structure Analysis
The molecular structure of 2-Phenylsulphonylpyridine-5-carbonitrile consists of a pyridine ring sulfonylated at the 2-position with a phenyl group and nitrile group at the 5-position .Physical And Chemical Properties Analysis
2-Phenylsulphonylpyridine-5-carbonitrile has a melting point of 128-130ºC . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.科学的研究の応用
Synthesis and Biological Activity : 2-Phenylsulphonylpyridine-5-carbonitrile is involved in the synthesis of biologically active derivatives. A study highlighted its use in preparing derivatives that were screened for antifungal and antibacterial activities, demonstrating its potential in developing new antimicrobial agents (Jemmezi et al., 2014).
Tandem Michael Addition/Imino-Nitrile Cyclization : This compound has been synthesized through Tandem Michael addition/imino-nitrile cyclization. The crystal structure of a specific derivative was established via X-ray diffraction, indicating its role in the development of novel chemical structures (Dong et al., 2010).
Development of Isoquinoline and Pyrido Pyrimidine Derivatives : The compound has been used in reactions to produce isoquinoline derivatives. Moreover, it has been involved in synthesizing pyrido pyrimidine derivatives, which have various applications in pharmaceutical chemistry (Al-Issa, 2012).
Corrosion Inhibition Studies : Research has also explored the use of derivatives of this compound as corrosion inhibitors. Studies showed high inhibition activities for mild steel in acidic environments, suggesting its application in materials science and engineering (Singh et al., 2016).
Environmental Applications as Corrosion Inhibitors : Further studies have investigated its derivatives as environmentally friendly corrosion inhibitors for steel, demonstrating its potential in industrial applications and environmental sustainability (Ansari et al., 2017).
Spectroscopic Analysis and Optical Properties : The compound has been studied for its structural features using various spectroscopic techniques. Its optical properties were investigated, highlighting its potential in developing new materials with specific optical characteristics (Jukić et al., 2010).
Catalytic Applications : It has been used in synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst, indicating its role in green chemistry and sustainable synthesis methods (Poonam & Singh, 2019).
作用機序
Target of Action
The primary targets of 2-Phenylsulphonylpyridine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression and apoptosis inhibition . COX-2 is an enzyme that plays a significant role in inflammation and pain.
Mode of Action
2-Phenylsulphonylpyridine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It binds to the active site of EGFR, inhibiting its activity and thus disrupting the signaling pathways it controls . It also inhibits COX-2, reducing the production of prostaglandins that cause inflammation and pain .
Biochemical Pathways
By inhibiting EGFR, 2-Phenylsulphonylpyridine-5-carbonitrile disrupts several downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and migration . The inhibition of COX-2 leads to a decrease in the production of prostaglandins, reducing inflammation and pain .
Result of Action
The inhibition of EGFR and COX-2 by 2-Phenylsulphonylpyridine-5-carbonitrile results in antiproliferative activity against various human tumor cell lines . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key enzyme in the execution-phase of cell apoptosis .
特性
IUPAC Name |
6-(benzenesulfonyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c13-8-10-6-7-12(14-9-10)17(15,16)11-4-2-1-3-5-11/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMRLYWAJRGRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylsulphonylpyridine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




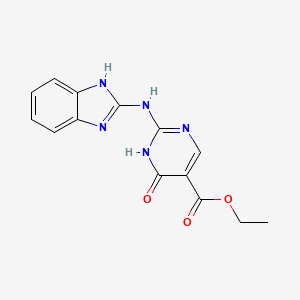

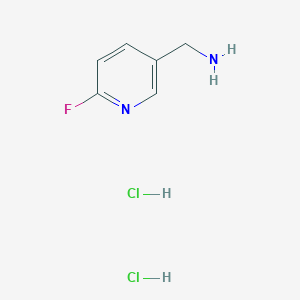
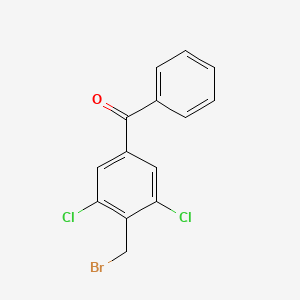

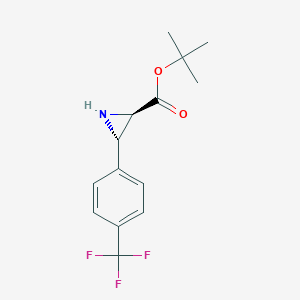
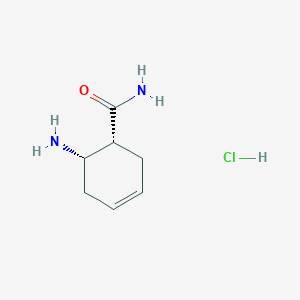
![1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene](/img/structure/B3040394.png)

![1,1,1-Trifluoro-4-[(1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3040398.png)
![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)

